Indisulam is derived from the sulfonamide class of compounds, which are characterized by the presence of a sulfonamide functional group. Its classification as an anticancer agent stems from its mechanism of action that involves modulation of transcriptional regulation pathways and interference with cell cycle progression.
Indisulam has a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using molecular modeling software, which provides insights into its binding interactions with target proteins.
The mechanism of action of indisulam involves:
Data from studies indicate that indisulam treatment results in significant downregulation of RBM39, with downstream effects on numerous splicing-related transcripts.
Indisulam exhibits several notable physical and chemical properties:
These properties are crucial for formulating indisulam for therapeutic use.
Indisulam has been primarily investigated for its applications in cancer therapy. Key areas include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2